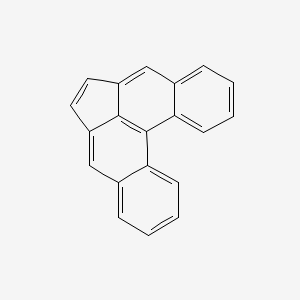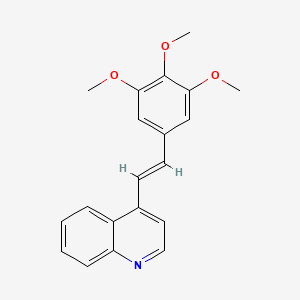
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline is a compound that features a quinoline core with a vinyl group substituted at the 4-position and a 3,4,5-trimethoxyphenyl group attached to the vinyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the use of α,β-unsaturated aldehydes as starting materials. These aldehydes undergo a series of reactions, including condensation and cyclization, to form the quinoline core . The reaction conditions typically involve the use of catalytic systems and can be optimized for higher yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency.
化学反応の分析
Types of Reactions
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the vinyl group or the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core or the trimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
科学的研究の応用
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: The compound’s potential anti-cancer, anti-fungal, and anti-bacterial properties make it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit tubulin polymerization by binding to the colchicine binding site on the tubulin heterodimer . This inhibition disrupts the formation of microtubules, which are essential for cell division and proliferation. Additionally, the compound may interact with other proteins and enzymes, leading to various biological effects.
類似化合物との比較
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline can be compared with other similar compounds, such as:
Combretastatin A-4 (CA-4): Both compounds inhibit tubulin polymerization, but this compound has a quinoline core, which may confer different biological properties.
Podophyllotoxin: This compound also targets tubulin but has a different structure and mechanism of action.
Trimetrexate and Trimethoprim: These compounds contain the trimethoxyphenyl group and are used as inhibitors of dihydrofolate reductase (DHFR), highlighting the versatility of the trimethoxyphenyl moiety.
特性
CAS番号 |
2859-98-5 |
|---|---|
分子式 |
C20H19NO3 |
分子量 |
321.4 g/mol |
IUPAC名 |
4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-12-14(13-19(23-2)20(18)24-3)8-9-15-10-11-21-17-7-5-4-6-16(15)17/h4-13H,1-3H3/b9-8+ |
InChIキー |
PAZAXHPAPRUCGE-CMDGGOBGSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=NC3=CC=CC=C23 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


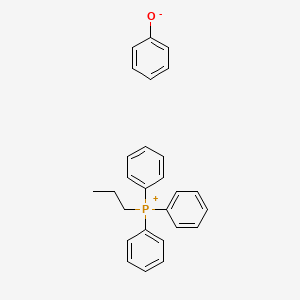

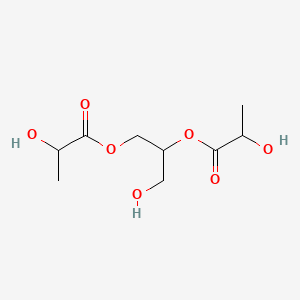
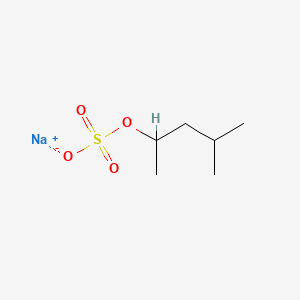
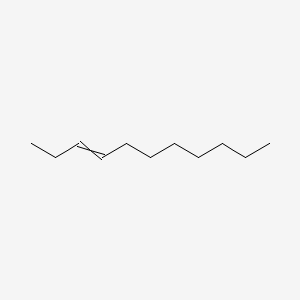
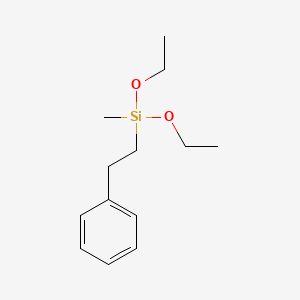


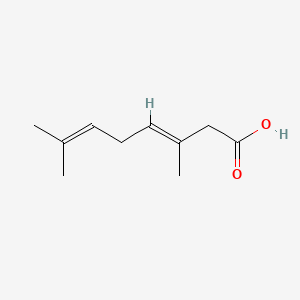
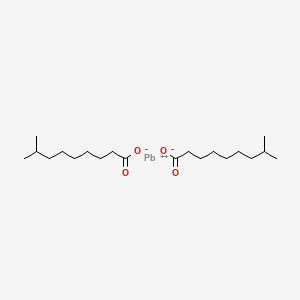
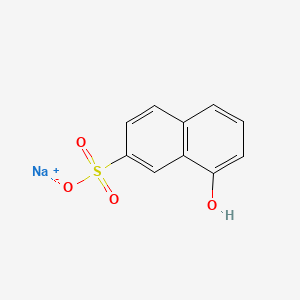
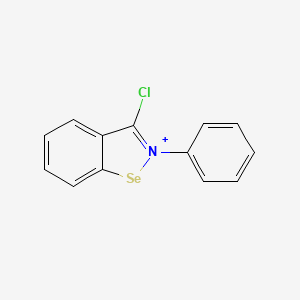
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
